Cas no 1860953-72-5 (3-(aminomethyl)-N-tert-butylazepane-1-carboxamide)
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-(aminomethyl)-N-tert-butylazepane-1-carboxamide
- EN300-765334
- 1860953-72-5
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- Inchi: 1S/C12H25N3O/c1-12(2,3)14-11(16)15-7-5-4-6-10(8-13)9-15/h10H,4-9,13H2,1-3H3,(H,14,16)
- InChI Key: CWWJSDJSKADNBL-UHFFFAOYSA-N
- SMILES: O=C(NC(C)(C)C)N1CCCCC(CN)C1
Computed Properties
- Exact Mass: 227.199762429g/mol
- Monoisotopic Mass: 227.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 58.4Ų
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765334-0.05g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
| Enamine | EN300-765334-0.1g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
| Enamine | EN300-765334-0.25g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
| Enamine | EN300-765334-0.5g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
| Enamine | EN300-765334-2.5g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| Enamine | EN300-765334-5.0g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
| Enamine | EN300-765334-10.0g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
| Enamine | EN300-765334-1.0g |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide |
1860953-72-5 | 95% | 1.0g |
$842.0 | 2024-05-22 |
3-(aminomethyl)-N-tert-butylazepane-1-carboxamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 3-(aminomethyl)-N-tert-butylazepane-1-carboxamide
3-(Aminomethyl)-N-Tert-Butylazepane-1-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1860953-72-5, known as 3-(aminomethyl)-N-tert-butylazepane-1-carboxamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique azepane ring structure, has been the subject of extensive research due to its potential applications in drug development and material science.
Azepane, a seven-membered cyclic amine, forms the core structure of this compound, with substituents that include an aminomethyl group and an N-tert-butyl moiety. The combination of these groups imparts distinctive chemical properties, making it a versatile molecule for various applications. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of novel therapeutic agents.
The synthesis of 3-(aminomethyl)-N-tert-butylazepane-1-carboxamide involves a multi-step process that includes ring formation and functional group transformations. Researchers have employed advanced techniques such as catalytic hydrogenation and nucleophilic substitution to optimize the synthesis pathway, ensuring high yields and purity. These advancements have made the compound more accessible for further exploration in academic and industrial settings.
From a pharmacological perspective, this compound exhibits interesting bioactivity profiles. Studies conducted in vitro have demonstrated its ability to modulate key cellular pathways, suggesting potential applications in the treatment of neurodegenerative diseases and inflammatory conditions. The tert-butyl group, known for its lipophilic properties, enhances the molecule's ability to cross biological membranes, making it a promising candidate for drug delivery systems.
Recent breakthroughs in computational chemistry have enabled researchers to predict the binding affinities of 3-(aminomethyl)-N-tert-butylazepane-1-carboxamide to various protein targets with unprecedented accuracy. These findings have paved the way for rational drug design approaches, where structural modifications can be made to enhance efficacy and reduce off-target effects.
In addition to its pharmacological applications, this compound has shown potential in materials science. Its unique structural properties make it a candidate for the development of advanced polymers and surfactants. Researchers are exploring its use in creating self-healing materials and biodegradable polymers, which could revolutionize industries such as packaging and electronics.
The versatility of 3-(aminomethyl)-N-tert-butylazepane-1-carboxamide is further underscored by its role as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
In conclusion, 3-(aminomethyl)-N-tert-butylazepane-1-carboxamide stands at the forefront of chemical innovation, offering immense potential across multiple disciplines. As research continues to uncover its full spectrum of applications, this compound is poised to play a pivotal role in advancing both scientific knowledge and practical technologies.
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